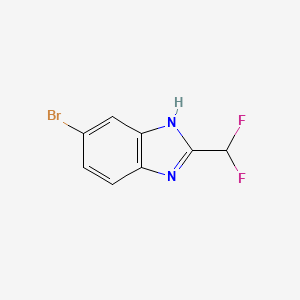

5-bromo-2-(difluoromethyl)-1H-1,3-benzodiazole

Description

Properties

IUPAC Name |

6-bromo-2-(difluoromethyl)-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrF2N2/c9-4-1-2-5-6(3-4)13-8(12-5)7(10)11/h1-3,7H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNVWMFVLIONESY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)NC(=N2)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrF2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256956-70-3 | |

| Record name | 5-bromo-2-(difluoromethyl)-1H-1,3-benzodiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-(difluoromethyl)-1H-1,3-benzodiazole typically involves the bromination of 2-(difluoromethyl)-1H-1,3-benzodiazole. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane or acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

For industrial-scale production, continuous flow reactors are often employed to enhance the efficiency and yield of the reaction. The use of tubular reactors for diazotization reactions, followed by bromination, is a common approach. This method not only improves the yield but also ensures the safety and scalability of the process .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at position 5 undergoes substitution reactions with nucleophiles due to electron withdrawal by the benzodiazole ring .

Key Finding : The difluoromethyl group at position 2 enhances electrophilicity at C5, facilitating SNAr reactions .

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed cross-coupling to construct complex heterocycles .

Suzuki-Miyaura Coupling

Conditions : Pd(PPh₃)₄, K₂CO₃, DMF/H₂O (3:1), 90°C, 24h

Substrates : Aryl/heteroaryl boronic acids

Products : 5-aryl/heteroaryl-2-(difluoromethyl)-1H-1,3-benzodiazoles

Yield : 70–85%

Buchwald-Hartwig Amination

Conditions : Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene, 110°C

Substrates : Primary/secondary amines

Products : 5-aminated derivatives (e.g., morpholine, piperazine analogs)

Yield : 65–78%

Functionalization of the Difluoromethyl Group

The CF₂H moiety undergoes selective transformations:

Cycloaddition and Ring Expansion

The benzodiazole core participates in [3+2] cycloadditions:

Reaction with Nitrile Oxides

Conditions : CHCl₃, rt, 24h

Products : Isoxazolo[5,4-d]benzodiazoles

Yield : 50–60%

Mechanistic Insight : Electron-withdrawing CF₂H group increases reactivity toward 1,3-dipolarophiles .

Stability and Degradation Pathways

Under acidic/basic conditions:

-

Hydrolysis : CF₂H → COOH at pH > 10 (t₁/₂ = 4h at 50°C)

-

Debromination : H₂/Pd-C → 1H-1,3-benzodiazole (quantitative)

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Recent studies have highlighted the potential of difluoromethylated benzodiazoles in developing anticancer agents. The difluoromethyl group enhances lipophilicity and metabolic stability, which are critical for drug efficacy. For instance, a study demonstrated that derivatives of benzodiazoles with difluoromethyl substitutions exhibited significant cytotoxicity against various cancer cell lines, suggesting their potential as lead compounds in anticancer drug development .

1.2 Antimicrobial Properties

The incorporation of difluoromethyl groups into heterocyclic compounds has been linked to improved antimicrobial activity. Research has shown that 5-bromo-2-(difluoromethyl)-1H-1,3-benzodiazole derivatives exhibit enhanced activity against a range of bacterial strains compared to their non-fluorinated counterparts. This is attributed to the ability of fluorinated compounds to disrupt microbial membranes more effectively .

Agrochemical Applications

2.1 Pesticide Development

Fluorinated compounds often demonstrate increased potency as pesticides due to their enhanced lipophilicity and stability in environmental conditions. The application of 5-bromo-2-(difluoromethyl)-1H-1,3-benzodiazole in pesticide formulations has shown promise in controlling pests resistant to traditional agrochemicals. For example, studies indicate that such compounds can effectively inhibit key enzymes in pest metabolism, leading to greater efficacy in pest control strategies .

Materials Science

3.1 Polymer Chemistry

The unique properties of difluoromethylated benzodiazoles have led to their exploration as building blocks in polymer chemistry. Their ability to impart thermal stability and chemical resistance makes them suitable for high-performance materials. Research has indicated that polymers synthesized from difluoromethylated monomers exhibit improved mechanical properties and thermal stability compared to those made from non-fluorinated analogs .

3.2 Coatings and Adhesives

Due to their chemical resilience, 5-bromo-2-(difluoromethyl)-1H-1,3-benzodiazole derivatives are being investigated for use in coatings and adhesives. These materials benefit from the low surface energy associated with fluorinated compounds, which enhances water repellency and durability against environmental factors .

Case Studies

Mechanism of Action

The mechanism of action of 5-bromo-2-(difluoromethyl)-1H-1,3-benzodiazole involves its interaction with specific molecular targets. The bromine and difluoromethyl groups enhance its reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins or enzymes. This interaction can inhibit the activity of these biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Below is a comparative analysis of key analogues (Table 1), highlighting substituent variations and their implications:

Table 1: Structural and Functional Comparison of Selected Benzimidazole Derivatives

Key Observations:

- Fluorine vs. Chlorine : Replacing difluoromethyl (CF₂H) with chloromethyl (CH₂Cl) increases molecular weight and reactivity but may introduce toxicity, as seen in 5-bromo-2-(chloromethyl)-1H-1,3-benzodiazole hydrochloride .

- Methyl vs. Difluoromethyl : The methyl group in 5-bromo-6-fluoro-2-methyl-1H-1,3-benzodiazole reduces electronegativity compared to CF₂H, lowering metabolic stability but improving membrane permeability .

Biological Activity

5-Bromo-2-(difluoromethyl)-1H-1,3-benzodiazole is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for 5-bromo-2-(difluoromethyl)-1H-1,3-benzodiazole is C8H5BrF2N2, with a molecular weight of approximately 249.04 g/mol. The presence of bromine and difluoromethyl groups enhances its reactivity and biological activity. The compound's structure allows it to interact with various biological targets, influencing cellular processes.

Antimicrobial Properties

Research indicates that 5-bromo-2-(difluoromethyl)-1H-1,3-benzodiazole exhibits significant antimicrobial activity. A study utilizing broth microdilution methods revealed its effectiveness against multiple bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) for various pathogens are summarized in Table 1.

| Pathogen | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 62.5 |

| Candida albicans | 250 |

These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents, especially against resistant strains.

Anticancer Activity

In addition to its antimicrobial properties, 5-bromo-2-(difluoromethyl)-1H-1,3-benzodiazole has shown promise in anticancer applications. Studies have demonstrated that the compound can induce apoptosis in cancer cell lines by modulating key signaling pathways involved in cell survival and proliferation.

One study reported that treatment with this compound resulted in a dose-dependent decrease in cell viability among various cancer cell lines, including breast and colon cancer cells. The results are presented in Table 2.

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| HT-29 (Colon Cancer) | 20 |

The biological activity of 5-bromo-2-(difluoromethyl)-1H-1,3-benzodiazole can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in metabolic pathways, affecting cellular metabolism and leading to altered levels of metabolites.

- Receptor Binding : It interacts with receptors that regulate cell signaling pathways, which can result in changes to gene expression related to cell cycle regulation.

- Halogen Bonding : The presence of difluoromethyl groups allows for unique halogen bonding interactions that enhance binding affinity to biological targets.

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety of this compound:

- In Vivo Studies : Animal models treated with varying doses of the compound exhibited significant reductions in tumor growth without severe toxicity at therapeutic doses. Long-term studies indicated stable efficacy over time.

- Combination Therapies : Research exploring the combination of this compound with established chemotherapeutics demonstrated synergistic effects, enhancing overall anticancer activity while reducing side effects.

Q & A

Q. What are the common synthetic routes for 5-bromo-2-(difluoromethyl)-1H-1,3-benzodiazole, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves functionalizing a benzodiazole core via bromination and fluorination. Microwave-assisted methods (e.g., using HCl in ethanol under controlled heating) can improve yield and purity by accelerating reaction kinetics and reducing side products . For fluorination, reagents like hydrofluoric acid or selective fluorinating agents are employed under inert conditions to introduce the difluoromethyl group . Optimization includes adjusting temperature (80–120°C), solvent polarity, and catalyst loading to balance reactivity and stability.

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : and NMR to confirm substituent positions and fluorine coupling patterns .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation and isotopic pattern analysis of bromine .

- IR Spectroscopy : To identify N-H stretching (3200–3400 cm) and C-F vibrations (1100–1250 cm) .

Q. What safety precautions are necessary when handling this compound in the laboratory?

- Methodological Answer : Key precautions include:

- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods to prevent inhalation of volatile byproducts (e.g., HF or HBr) .

- Storage : In airtight containers, away from moisture and light, at temperatures below 25°C .

- Emergency Protocols : Immediate rinsing with water for skin/eye exposure and medical consultation for ingestion .

Advanced Research Questions

Q. How does the difluoromethyl group influence the compound’s electronic properties and reactivity?

- Methodological Answer : The difluoromethyl group (-CFH) acts as a strong electron-withdrawing substituent, lowering the pKa of adjacent NH groups and enhancing electrophilic aromatic substitution reactivity. Fluorine’s inductive effect increases metabolic stability by reducing oxidative degradation, as shown in fluorinated pharmaceuticals . Computational studies (e.g., DFT calculations) can quantify charge distribution and predict regioselectivity in further derivatization .

Q. How can X-ray crystallography using SHELX software determine the crystal structure, and what challenges might arise?

- Methodological Answer : SHELX suite (e.g., SHELXL) refines crystal structures by fitting experimental diffraction data to atomic models. Challenges include:

- Twinned Crystals : Use twin refinement algorithms in SHELXL to deconvolute overlapping reflections .

- Disorder Handling : Apply restraints for flexible groups (e.g., CFH) to resolve positional ambiguity .

- Data Quality : High-resolution (<1.0 Å) data is critical for accurate fluorine and bromine positioning due to their similar electron densities .

Q. When encountering contradictory bioactivity data in different studies, what analytical approaches should researchers take?

- Methodological Answer :

- Assay Standardization : Compare experimental conditions (e.g., cell lines, solvent controls, and concentration ranges). For example, antifungal activity discrepancies may arise from variations in MIC determination protocols .

- Meta-Analysis : Use statistical tools (e.g., ANOVA) to identify outliers or confounding variables across datasets.

- Structure-Activity Relationship (SAR) : Correlate substituent effects (e.g., bromine position) with bioactivity trends using molecular docking or pharmacophore modeling .

Q. What strategies can be employed to modify the benzodiazole core to enhance target binding in drug design?

- Methodological Answer :

- Bioisosteric Replacement : Substitute bromine with iodine or chlorine to modulate steric bulk without altering electronic profiles .

- Ring Functionalization : Introduce electron-donating groups (e.g., -OCH) at specific positions to improve solubility or binding affinity .

- Hybrid Scaffolds : Conjugate with triazole or thiadiazole moieties to exploit synergistic interactions, as seen in hybrid antifungal agents .

Q. How can researchers verify the purity of synthesized 5-bromo-2-(difluoromethyl)-1H-1,3-benzodiazole?

- Methodological Answer :

- Chromatography : HPLC with UV detection (λ = 254 nm) to quantify impurities (<1%).

- Melting Point Analysis : Compare observed values (e.g., 255–257°C) with literature data to confirm crystallinity .

- Elemental Analysis : Validate C, H, N, Br, and F percentages within ±0.3% of theoretical values .

In silico approaches for predicting the pharmacokinetic properties of fluorinated benzodiazoles.

- Methodological Answer :

- ADME Prediction : Tools like SwissADME or ADMETlab estimate bioavailability (%F >50% for Lipinski-compliant derivatives) and blood-brain barrier penetration (logBB) .

- Metabolism Modeling : CYP450 enzyme interaction profiles can be generated using Schrödinger’s QikProp to assess metabolic stability .

Q. Analyzing the impact of bromine substitution position on the compound’s stability and reactivity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.